molecular formula C8H14O2S B13319239 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13319239
M. Wt: 174.26 g/mol
InChI Key: YSLVHQMIAXTZOL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2S It is characterized by a cyclobutane ring substituted with dimethyl and methylsulfanyl groups, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the phase transfer catalysis of simple 1,3-diols to form the cyclobutane skeleton . The key steps include a phase transfer catalyzed ring closure and the transformation of a carboxyl group to a methyl group.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of phase transfer catalysis and the use of appropriate reagents and catalysts can be scaled up for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of cyclobutane derivatives.

    Biology: Its derivatives may have potential biological activities and can be used in the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the methylsulfanyl group can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

    3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Lacks the dimethyl substitution, which affects its steric properties and reactivity.

Uniqueness: 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both dimethyl and methylsulfanyl groups on the cyclobutane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

3,3-dimethyl-1-methylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O2S/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10)

InChI Key

YSLVHQMIAXTZOL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)SC)C

Origin of Product

United States

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